molecular formula C10H15N B13644049 3-Isopropyl-2-methylaniline

3-Isopropyl-2-methylaniline

Cat. No.: B13644049
M. Wt: 149.23 g/mol
InChI Key: MRRMWDRBFHYYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-2-methylaniline is an organic compound belonging to the class of aromatic amines It is characterized by the presence of an aniline group substituted with an isopropyl group at the third position and a methyl group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-2-methylaniline can be achieved through several methods. One common approach involves the nitration of an appropriate aromatic precursor followed by reduction to the corresponding amine. For instance, nitration of 3-isopropyl-2-methylbenzene can be followed by catalytic hydrogenation to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The nitration step is carried out using a mixture of concentrated nitric acid and sulfuric acid, followed by reduction using hydrogen gas in the presence of a palladium catalyst .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Isopropyl-2-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of high-performance polymers and materials

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-methylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-2-methylaniline is unique due to the specific positioning of the isopropyl and methyl groups on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to other similar compounds .

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2-methyl-3-propan-2-ylaniline

InChI

InChI=1S/C10H15N/c1-7(2)9-5-4-6-10(11)8(9)3/h4-7H,11H2,1-3H3

InChI Key

MRRMWDRBFHYYLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C(C)C

Origin of Product

United States

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